molecular formula C6H9NO6 B12072156 D-Glucaro-delta-lactam

D-Glucaro-delta-lactam

Cat. No.: B12072156
M. Wt: 191.14 g/mol
InChI Key: YEWOHTVJCCDCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

D-Glucaro-delta-lactam can be synthesized through several methods. One common approach involves the oxidation of D-glucaric acid, followed by cyclization to form the lactam ring. The reaction typically requires an oxidizing agent such as potassium permanganate or nitric acid under controlled conditions to ensure the formation of the desired lactam structure .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Specific strains of microorganisms are used to convert glucose or glucaric acid into the lactam form. This method is advantageous due to its efficiency and the ability to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

D-Glucaro-delta-lactam undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various hydroxy and keto derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

Mechanism of Action

D-Glucaro-delta-lactam exerts its effects primarily through the inhibition of beta-glucuronidase. This enzyme is involved in the breakdown of complex carbohydrates and the metabolism of certain drugs. By inhibiting this enzyme, this compound can prevent the formation of carcinogenic compounds and enhance the efficacy of certain medications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific lactam structure, which provides distinct chemical and biological properties. Its ability to inhibit beta-glucuronidase more effectively than other similar compounds makes it particularly valuable in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C6H9NO6

Molecular Weight

191.14 g/mol

IUPAC Name

3,4,5-trihydroxy-6-oxopiperidine-2-carboxylic acid

InChI

InChI=1S/C6H9NO6/c8-2-1(6(12)13)7-5(11)4(10)3(2)9/h1-4,8-10H,(H,7,11)(H,12,13)

InChI Key

YEWOHTVJCCDCCS-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(NC(=O)C1O)C(=O)O)O)O

Origin of Product

United States

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